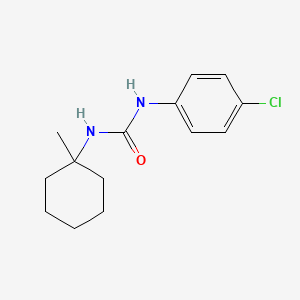![molecular formula C14H23Cl2NO B5420254 [2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5420254.png)
[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]ethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]ethylamine hydrochloride, also known as Isoetarine hydrochloride, is a synthetic sympathomimetic drug that is commonly used in the treatment of asthma and other respiratory disorders. It belongs to the class of beta-adrenergic agonists and works by stimulating the beta-2 receptors in the lungs, thereby causing the relaxation of the bronchial smooth muscles and improving breathing. In
Wirkmechanismus
[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]ethylamine hydrochloride hydrochloride works by stimulating the beta-2 adrenergic receptors in the lungs, which causes the relaxation of the bronchial smooth muscles and improves breathing. It also has a mild effect on the beta-1 adrenergic receptors, which can increase heart rate and cardiac output. The overall effect of this compound hydrochloride is to improve lung function and increase oxygenation.
Biochemical and Physiological Effects:
This compound hydrochloride has several biochemical and physiological effects on the body. It increases the levels of cyclic adenosine monophosphate (cAMP) in the cells, which leads to the relaxation of the bronchial smooth muscles and the dilation of the airways. It also increases the activity of the sodium-potassium pump, which can lead to an increase in potassium uptake and a decrease in intracellular sodium levels. This can help to prevent the depolarization of the cell membrane and reduce the risk of arrhythmias.
Vorteile Und Einschränkungen Für Laborexperimente
[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]ethylamine hydrochloride hydrochloride has several advantages for lab experiments, including its ease of synthesis and availability, its well-established mechanism of action, and its ability to improve lung function and oxygenation. However, there are also some limitations to its use in lab experiments, including its potential to cause tachycardia and arrhythmias, its short half-life, and its potential to interact with other drugs.
Zukünftige Richtungen
There are several future directions for the research and development of [2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]ethylamine hydrochloride hydrochloride. One potential direction is to explore its use in combination with other drugs for the treatment of respiratory disorders. Another direction is to investigate its potential use in the treatment of other conditions such as hypertension and shock. Additionally, there is a need for further research into the biochemical and physiological effects of this compound hydrochloride, as well as its potential side effects and interactions with other drugs. Overall, this compound hydrochloride has significant potential as a therapeutic agent, and further research is needed to fully explore its potential applications.
Synthesemethoden
[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]ethylamine hydrochloride hydrochloride is synthesized by the reaction of 4-chloro-2-isopropyl-5-methylphenol with ethylene oxide in the presence of potassium hydroxide, followed by the reaction of the resulting product with ethylenediamine. The final product is obtained by treating the resulting compound with hydrochloric acid. The synthesis method is relatively simple and efficient, making it a popular choice for the production of this compound hydrochloride.
Wissenschaftliche Forschungsanwendungen
[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]ethylamine hydrochloride hydrochloride has been extensively studied for its therapeutic potential in the treatment of respiratory disorders such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. It has been shown to be effective in improving lung function, reducing airway inflammation, and preventing bronchospasm. In addition, this compound hydrochloride has also been studied for its potential use in the treatment of other conditions such as hypertension, shock, and cardiac arrest.
Eigenschaften
IUPAC Name |
2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO.ClH/c1-5-16-6-7-17-14-8-11(4)13(15)9-12(14)10(2)3;/h8-10,16H,5-7H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAPQWPKCZFFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=C(C(=C1)C)Cl)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-oxo-2-(2-thienyl)-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide](/img/structure/B5420175.png)
![ethyl 5-acetyl-4-methyl-2-[({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B5420181.png)

![4-[(3-methylphenyl)thio]-1-(1H-1,2,3-triazol-5-ylcarbonyl)piperidine](/img/structure/B5420197.png)
![1-acetyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B5420210.png)
![5-{[(2-methoxy-1-methylethyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5420213.png)

![4-(4-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}phenyl)-2-methylbut-3-yn-2-ol](/img/structure/B5420239.png)
![3-(2,4-dichlorophenyl)-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}acrylamide](/img/structure/B5420251.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-{[2-(2-furyl)-5-pyrimidinyl]methyl}-N-methylmethanamine](/img/structure/B5420259.png)
![2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-6-phenylnicotinic acid](/img/structure/B5420263.png)
![N-[2-(4-morpholinyl)ethyl]-2-(phenylthio)propanamide](/img/structure/B5420271.png)
![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5420272.png)
![4-[3-ethoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5420285.png)